molecular formula C7H13F3N2O2 B2990496 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) CAS No. 2173991-90-5

3-Ethylazetidin-3-amine; bis(trifluoroacetic acid)

Cat. No.: B2990496
CAS No.: 2173991-90-5
M. Wt: 214.19 g/mol
InChI Key: SCXMYYKDAACCIA-UHFFFAOYSA-N
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Description

3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) is a chemical compound with diverse applications in scientific research. It has a molecular weight of 352.23 . The IUPAC name is 3-ethynyl-N,N-dimethylazetidin-3-amine bis (2,2,2-trifluoroacetate) .


Synthesis Analysis

The synthesis of this compound might involve the use of trifluoroacetic acid . A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid has been reported . This reaction exhibits remarkable functional group tolerance and proceeds in conventional glassware without rigorous exclusion of either moisture or oxygen .


Molecular Structure Analysis

The molecular formula of 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) is C9H14F6N2O4 . The InChI key is OXLTZHDVIFIQPC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving this compound could be related to the trifluoroethylation of amines . The reactions proceed in conventional glassware without rigorous exclusion of either moisture or oxygen, and use trifluoroacetic acid as a stable and inexpensive fluorine source .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 352.23 . It is stored at 4 degrees Celsius . The physical form of this compound can vary, it can be found as a powder or a liquid .

Scientific Research Applications

Amino-Triazoles in Organic Synthesis and Industry

Amino-triazoles, including 3- and 4-substituted derivatives, are crucial raw materials in the fine organic synthesis industry. They have long been utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications extend to analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids used in applied sciences, biotechnology, energy, and chemistry. The versatility of amino-triazoles underscores their significance in developing various agricultural and medical products, highlighting the potential of related compounds like "3-Ethylazetidin-3-amine; bis(trifluoroacetic acid)" in similar applications (Nazarov et al., 2021).

Bisphenol A (BPA) and Environmental Health

Bisphenol A, an industrially significant chemical used in the manufacture of plastics and epoxy resins, has been linked to various environmental and health concerns. Its widespread use and the resulting human exposure have prompted extensive research into its potential impacts, particularly as an endocrine disruptor. Studies have explored BPA's effects on reproductive health, brain development, and behavior, providing a framework for understanding the environmental and health implications of structurally related compounds (Huang et al., 2012).

Sorbents for Environmental Remediation

Amine-functionalized sorbents have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting their potential in treating environmental contaminants. The development and application of these sorbents for PFAS removal rely on electrostatic interactions, hydrophobic interactions, and sorbent morphology. This area of research indicates the potential of chemically modified amines, such as "3-Ethylazetidin-3-amine; bis(trifluoroacetic acid)," for environmental remediation applications (Ateia et al., 2019).

Safety and Hazards

The safety information for this compound indicates that it has some hazards. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) involves the reaction of 3-ethylazetidine with trifluoroacetic anhydride in the presence of a catalyst to form the bis(trifluoroacetic acid) salt of the amine.", "Starting Materials": [ "3-ethylazetidine", "trifluoroacetic anhydride", "catalyst" ], "Reaction": [ "Add 3-ethylazetidine to a reaction vessel", "Add trifluoroacetic anhydride to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Cool the reaction mixture and filter the precipitated product", "Wash the product with a suitable solvent to remove any impurities", "Dry the product under vacuum to obtain 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid)" ] }

CAS No.

2173991-90-5

Molecular Formula

C7H13F3N2O2

Molecular Weight

214.19 g/mol

IUPAC Name

3-ethylazetidin-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H12N2.C2HF3O2/c1-2-5(6)3-7-4-5;3-2(4,5)1(6)7/h7H,2-4,6H2,1H3;(H,6,7)

InChI Key

SCXMYYKDAACCIA-UHFFFAOYSA-N

SMILES

CCC1(CNC1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC1(CNC1)N.C(=O)(C(F)(F)F)O

solubility

not available

Origin of Product

United States

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